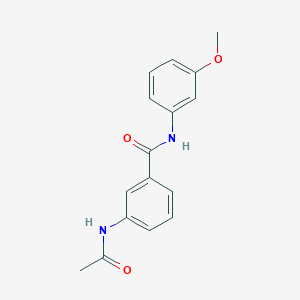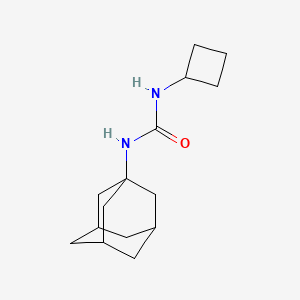![molecular formula C10H22N2O2S B4575279 N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide](/img/structure/B4575279.png)
N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide
Vue d'ensemble
Description
N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide is a useful research compound. Its molecular formula is C10H22N2O2S and its molecular weight is 234.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 234.14019912 g/mol and the complexity rating of the compound is 264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Rhodium-catalyzed Intramolecular Cyclization
One application involves the use of rhodium catalysts for intramolecular cyclization processes. For instance, the rhodium-catalyzed cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate leads to the formation of sulfonylated unsaturated piperidines, showcasing a novel bond reorganization mechanism. This highlights the compound's role in facilitating complex chemical transformations, providing a concise preparation method for these piperidines (Furukawa et al., 2019).
Coenzyme M Reductase Activity
Another area of application is in the study of coenzyme M reductase systems, where analogues of the compound are investigated for their ability to act as substrates or inhibitors within these systems. This research is significant for understanding the biochemical pathways involved in methane biosynthesis and its potential industrial applications (Gunsalus et al., 1978).
Potassium Channel Blocking Activity
The compound's derivatives have also been evaluated for their potassium channel blocking activity, which is relevant in the development of class III antiarrhythmic agents. This research underscores the compound's pharmacological potential in treating cardiac arrhythmias, demonstrating how modifications to its structure can enhance or reduce its bioactivity (Connors et al., 1991).
Antibacterial Activity
Research into sulfonamide derivatives, including those related to N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide, reveals antibacterial properties against both gram-positive and gram-negative bacteria. This application highlights the compound's relevance in developing new antibacterial agents and understanding the structure-activity relationships that govern antibacterial efficacy (Özdemir et al., 2009).
Microbial Metabolism of Methanesulfonic Acid
The microbial metabolism of methanesulfonic acid, a related compound, has been studied to understand its role in the biogeochemical cycling of sulfur. This research is crucial for comprehending how these compounds are broken down in the environment and their impact on microbial growth and sulfur cycling (Kelly & Murrell, 1999).
Mécanisme D'action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-[3-(4-methyl-1-piperidinyl)propyl]methanesulfonamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how stable it is in the body.
Propriétés
IUPAC Name |
N-[3-(4-methylpiperidin-1-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2S/c1-10-4-8-12(9-5-10)7-3-6-11-15(2,13)14/h10-11H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWWRUAYPQFDBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzenesulfonamide](/img/structure/B4575197.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4575204.png)

![3-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575211.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B4575228.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4575252.png)
![7-methyl-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4575260.png)
![5-(2-methoxyphenyl)-2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4575264.png)


![diisopropyl 5-[(4-propoxybenzoyl)amino]isophthalate](/img/structure/B4575293.png)
![2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4575294.png)
